3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine
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Description
3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C14H18N8OS and its molecular weight is 346.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Triazole compounds, which are part of the structure of this compound, are known to bind to various enzymes and receptors in biological systems, showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic activities against certain cancer cell lines .
Action Environment
The synthesis and antibacterial activity of similar compounds have been studied, suggesting that these factors could potentially influence the action of this compound .
Biological Activity
The compound 3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine is a complex heterocyclic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Thiadiazole ring
- Azetidine ring
- Triazolo-pyridazine moiety
The molecular formula is C15H19N5O, and it possesses various functional groups that may influence its biological interactions.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various biological pathways. Preliminary studies suggest potential inhibition of kinases and influence on cell cycle regulation.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Cytotoxicity : The compound exhibits moderate cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, compounds derived from similar structures have shown IC50 values in the range of 1.06 μM to 2.73 μM against these cell lines .
- Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit c-Met kinase activity, which is crucial in cancer progression. The IC50 values for related compounds have been reported as low as 0.090 μM .
Structure-Activity Relationship (SAR)
The introduction of specific substituents on the thiadiazole or triazole rings has been shown to enhance biological activity. For example, modifications leading to increased lipophilicity or hydrogen bonding capabilities can significantly improve binding affinity to target proteins.
Study 1: Triazolo-Pyridazine Derivatives
A study focused on triazolo-pyridazine derivatives similar to our compound demonstrated significant anticancer properties. The most effective derivative exhibited cytotoxicity with IC50 values comparable to established drugs like Foretinib . This highlights the potential for developing new therapeutic agents based on our compound's structure.
Study 2: Enzyme Interaction
Another research effort evaluated the interaction of triazolo derivatives with c-Met kinase. The findings indicated that specific modifications could lead to enhanced inhibitory effects on cancer cell proliferation and induced apoptosis in targeted cell lines .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity | IC50 (μM) |
---|---|---|---|
Compound A | Triazolo-Pyridazine | c-Met Inhibition | 0.090 |
Compound B | Thiadiazole Derivative | Cytotoxicity | 1.06 |
Compound C | Azetidine-Based | Antiproliferative | 2.73 |
Properties
IUPAC Name |
3-(methoxymethyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8OS/c1-9-16-17-12-4-5-13(18-22(9)12)21-6-10(7-21)20(2)14-15-11(8-23-3)19-24-14/h4-5,10H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWXCWDPPUHVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC(=NS4)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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